molecular formula C21H22N2O5S2 B6511927 methyl 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate CAS No. 946299-90-7

methyl 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate

Cat. No.: B6511927
CAS No.: 946299-90-7
M. Wt: 446.5 g/mol
InChI Key: OWKJWMILGAVFNI-UHFFFAOYSA-N
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Description

Methyl 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.09701415 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a benzothiophene core, which is known for various biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies indicate that compounds containing benzothiophene moieties exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds typically range from 5 to 20 µM in 2D assays, indicating potent activity at relatively low concentrations .
  • Antimicrobial Activity
    • The compound has demonstrated promising antimicrobial activity against drug-resistant strains of bacteria such as Staphylococcus aureus. In vitro studies have shown that it can inhibit bacterial growth at concentrations lower than those required for cytotoxicity in mammalian cells .
  • Enzyme Inhibition
    • This compound has been tested for its ability to inhibit key enzymes involved in metabolic pathways. For example, it showed significant inhibition of tyrosinase activity, which is crucial for melanin production in melanocytes . This property may have implications in treating skin disorders related to hyperpigmentation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Scavenging : The compound may enhance cellular antioxidant defenses by scavenging ROS, thereby reducing oxidative stress and associated cellular damage .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against the MCF-7 breast cancer cell line. The results indicated an IC50 value of approximately 10 µM after 48 hours of treatment, with significant induction of apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Properties

IUPAC Name

methyl 3-[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-13-8-7-9-14(2)18(13)22-17(24)12-23(3)30(26,27)20-15-10-5-6-11-16(15)29-19(20)21(25)28-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKJWMILGAVFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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